MFCD18317603

Descripción

Such compounds are frequently explored in pharmaceutical and agrochemical research due to their bioactivity, particularly as kinase inhibitors or intermediates in synthesis .

Key inferred properties (based on analogs):

- Molecular weight: ~180–220 g/mol (common range for pyrrolo-triazines and pyrazoles).

- Functional groups: Likely chlorine substituents and aromatic nitrogen heterocycles, enhancing reactivity and binding affinity .

- Bioactivity: Potential applications in targeting enzymes or receptors, with solubility and permeability profiles dependent on substituent groups .

Propiedades

IUPAC Name |

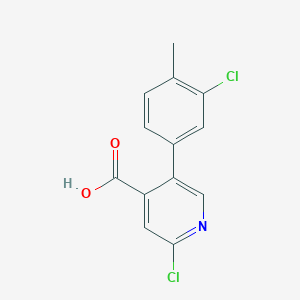

2-chloro-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-7-2-3-8(4-11(7)14)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHYBZGQSXMZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687627 | |

| Record name | 2-Chloro-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-20-1 | |

| Record name | 2-Chloro-5-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-chloro-4-methylphenyl)isonicotinic acid typically involves the chlorination of 3-chloro-4-methylphenyl isonicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to aminotoluene. Subsequent steps involve the formation of the isonicotinic acid derivative and its chlorination. The industrial process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the nitro group (if present) or the aromatic ring, leading to the formation of amines or reduced aromatic systems.

Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols under reflux conditions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or reduced aromatic compounds.

Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-5-(3-chloro-4-methylphenyl)isonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(3-chloro-4-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares MFCD18317603 with three structurally related compounds from peer-reviewed data.

Structural and Functional Differences

Chloropyrrolo-triazine (CAS 918538-05-3) :

- Shares a pyrrolo-triazine backbone with this compound but differs in substituent positions (e.g., 2,4-dichloro vs. other configurations).

- Higher synthetic yield (98%) due to optimized reaction conditions using N,N-dimethylformamide (DMF) and iodides .

- Exhibits stronger warnings (H315-H319-H335) for skin/eye irritation compared to brominated analogs .

Trifluoromethyl Ketone (CAS 1533-03-5) :

- Contains a trifluoromethyl group, enhancing metabolic stability but reducing solubility (Log S = -2.63).

- Requires silica gel chromatography for purification, increasing synthesis complexity .

Bromobenzoic Acid Derivative (CAS 1761-61-1) :

- Bromine substituent improves electrophilic reactivity but poses challenges in green synthesis.

- Utilizes recyclable A-FGO catalysts, aligning with sustainable chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.